Triphosphate(1-)
Description
Structure
3D Structure
Properties
IUPAC Name |
[hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H5O10P3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h(H,7,8)(H2,1,2,3)(H2,4,5,6)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXRWKVEANCORM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)(O)OP(=O)(O)OP(=O)(O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4O10P3- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Roles and Mechanisms of Triphosphate 1
Triphosphate as a Universal Energy Donor in Cellular Energetics
Triphosphate compounds, particularly ATP, are central to the capture, transfer, and utilization of energy within all known living organisms. The high-energy phosphoanhydride bonds within these molecules serve as a readily accessible reservoir of chemical energy to fuel a vast array of cellular activities.
Phosphoanhydride Bond Hydrolysis and Coupled Energy Transfer Mechanisms
The energy-carrying capacity of triphosphate molecules lies in their three serially bonded phosphate (B84403) groups. The bonds linking these phosphate groups, known as phosphoanhydride bonds, are considered "high-energy" because their hydrolysis—the breaking of the bond with the addition of a water molecule—releases a significant amount of free energy. This energy release is not due to the bond itself being inherently high in energy, but rather because the products of the hydrolysis reaction, adenosine (B11128) diphosphate (B83284) (ADP) and an inorganic phosphate ion (Pi), are in a more stable, lower-energy state. The hydrolysis of ATP to ADP and Pi is an exergonic reaction, releasing approximately -7.3 kcal/mol under standard conditions, and nearly double that amount within the living cell due to prevailing concentrations of reactants and products.
This released energy is not dissipated as heat but is efficiently coupled to endergonic (energy-requiring) reactions through a process called energy coupling. Special enzymes, known as kinases, facilitate the transfer of the terminal phosphate group from ATP to another molecule in a process called phosphorylation. This phosphorylation event increases the free energy of the recipient molecule, rendering it more reactive and able to participate in otherwise unfavorable biochemical transformations. A classic example is the sodium-potassium pump, where the energy from ATP hydrolysis powers the transport of ions against their concentration gradients, a process vital for maintaining cellular homeostasis.
Energy of Hydrolysis for High-Energy Phosphate Compounds
| Compound | ΔG°' (kcal/mol) |
|---|---|
| Phosphoenolpyruvate | -14.8 |
| 1,3-Bisphosphoglycerate | -11.8 |
| Creatine phosphate | -10.3 |
| Adenosine triphosphate (ATP) to ADP + Pi | -7.3 |
| Glucose 1-phosphate | -5.0 |
| Pyrophosphate (PPi) | -4.6 |
| Glucose 6-phosphate | -3.3 |
Regulatory Mechanisms Governing Intracellular Triphosphate Homeostasis and Metabolic Fluxes
The intracellular concentration of triphosphate, primarily ATP, is maintained within a remarkably stable range, typically between 1 to 10 millimolar, despite its continuous and rapid turnover. This tight regulation, known as ATP homeostasis, is crucial for cellular viability and is achieved through a complex interplay of feedback mechanisms that control the rates of ATP synthesis and consumption.
Metabolic fluxes, the rates of turnover of molecules through a metabolic pathway, are intricately linked to the energy state of the cell. Key ATP-generating pathways, such as glycolysis and oxidative phosphorylation, are allosterically regulated by the cellular concentrations of ATP, ADP, and AMP. For instance, high levels of ATP inhibit key enzymes in glycolysis, such as phosphofructokinase-1 (PFK1) and pyruvate (B1213749) kinase, thereby slowing down glucose breakdown when energy is abundant. Conversely, high levels of ADP and AMP, which signal a low energy state, activate these enzymes to stimulate ATP production.
Metabolic flux analysis (MFA) is a powerful technique used to quantify the flow of metabolites through various pathways. Studies utilizing MFA have provided detailed insights into how cells adjust their metabolic networks to maintain energy homeostasis under different conditions. For example, in cancer cells, there is often a significant increase in glycolytic flux, a phenomenon known as the Warburg effect, to maintain a high rate of ATP production to support rapid proliferation. creative-proteomics.comcreative-proteomics.com
ATP Consumption by Major Cellular Processes in Thymocytes
| Process | Oxygen Consumption (nmol O₂/min per 5x10⁷ cells) | Percentage of Total Respiration |
|---|---|---|
| Protein Synthesis | 1.34 | ~25% |
| Na⁺/K⁺-ATPase (Sodium Pump) | 1.14 | ~21% |
| Ca²⁺-ATPase (Calcium Pump) | 0.22 | ~4% |
| RNA/DNA Synthesis | 0.22 | ~4% |
| Mitochondrial Proton Leak | 1.84 | ~34% |
| Total Identified | 4.76 | ~88% |
Data adapted from a study on concanavalin (B7782731) A-stimulated thymocytes.
Triphosphate in Nucleic Acid Biosynthesis and Genetic Information Transfer
Beyond their role in energy metabolism, nucleoside triphosphates are the fundamental building blocks for the synthesis of DNA and RNA, the molecules that carry and express genetic information.
Role as Essential Building Blocks for DNA and RNA Polymerization
The synthesis of nucleic acids is catalyzed by DNA and RNA polymerases. These enzymes utilize deoxyribonucleoside triphosphates (dNTPs) for DNA replication and ribonucleoside triphosphates (NTPs) for RNA transcription. The four primary dNTPs are deoxyadenosine (B7792050) triphosphate (dATP), deoxyguanosine triphosphate (dGTP), deoxycytidine triphosphate (dCTP), and deoxythymidine triphosphate (dTTP). For RNA synthesis, the building blocks are ATP, guanosine (B1672433) triphosphate (GTP), cytidine (B196190) triphosphate (CTP), and uridine (B1682114) triphosphate (UTP).
Dynamics and Regulation of Deoxyribonucleotide Triphosphate (dNTP) Pools
The intracellular concentrations of dNTPs are tightly regulated and fluctuate throughout the cell cycle. d-nb.info The pools of dNTPs are kept at low levels in non-dividing cells (G1 phase) and increase significantly during the S phase, when DNA replication occurs. creative-proteomics.comcreative-proteomics.com This regulation is critical for maintaining genome stability, as imbalances in the dNTP pools can lead to increased mutation rates and DNA damage. plos.org
Deoxyribonucleoside Triphosphate (dNTP) Pool Concentrations in Mammalian Cells
| Cell Cycle Phase | dATP (pmol/10⁶ cells) | dGTP (pmol/10⁶ cells) | dCTP (pmol/10⁶ cells) | dTTP (pmol/10⁶ cells) |
|---|---|---|---|---|
| G1 Phase | ~1-5 | ~0.5-2 | ~2-10 | ~3-15 |
| S Phase | ~10-50 | ~5-20 | ~20-100 | ~30-150 |
| G2/M Phase | ~5-25 | ~2-10 | ~10-50 | ~15-75 |
Values are approximate and can vary between cell types and experimental conditions.
Triphosphate in Cellular Signal Transduction and Regulatory Networks
Triphosphate molecules, in addition to their energetic and biosynthetic roles, are key players in cellular communication and the regulation of complex biological processes. ATP and GTP, in particular, function as signaling molecules both inside and outside the cell.
Extracellularly, ATP can act as a neurotransmitter and a paracrine signaling molecule by binding to purinergic receptors on the cell surface, triggering a variety of cellular responses. Intracellularly, ATP serves as a substrate for kinases, enzymes that phosphorylate proteins and lipids, thereby activating or inactivating signaling pathways. nih.gov This phosphorylation is a fundamental mechanism for controlling protein function and is involved in regulating virtually all aspects of cell life, including metabolism, cell division, and apoptosis.
Guanosine triphosphate (GTP) plays a crucial role in signal transduction through its interaction with a large family of proteins known as G-proteins. G-proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. When a G-protein-coupled receptor (GPCR) is activated by an external signal, it promotes the exchange of GDP for GTP on the associated G-protein, leading to its activation and the subsequent propagation of the signal to downstream effectors.
Furthermore, triphosphate derivatives are integral to second messenger systems. For example, adenylate cyclase, an enzyme activated by G-proteins, converts ATP to cyclic AMP (cAMP), a ubiquitous second messenger that regulates a wide range of cellular processes, including hormone action and ion channel function. Similarly, the hydrolysis of phosphatidylinositol 4,5-bisphosphate, a membrane lipid, by phospholipase C generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol, two other important second messengers that control intracellular calcium levels and activate protein kinase C, respectively. These signaling cascades form intricate regulatory networks that allow cells to respond to a multitude of external stimuli with high specificity and precision.
Substrate Utilization by Kinases for Protein Phosphorylation and Signal Cascades
Protein phosphorylation is a fundamental post-translational modification that governs a multitude of cellular processes, including growth, differentiation, and apoptosis. nih.gov This reversible process is primarily mediated by protein kinases, enzymes that catalyze the transfer of a phosphate group from a donor molecule to specific amino acid residues—predominantly serine, threonine, and tyrosine—on a substrate protein. nih.govthermofisher.com The universal phosphoryl donor for the vast majority of these kinases is adenosine triphosphate (ATP). thermofisher.comnih.gov
The process of phosphorylation involves a nucleophilic attack by the hydroxyl (-OH) group of an amino acid side chain on the terminal (gamma) phosphate of ATP. thermofisher.com This reaction is facilitated by the presence of a magnesium ion (Mg²⁺), which coordinates with the beta and gamma phosphates of ATP, thereby lowering the energy barrier for phosphoryl transfer. thermofisher.com The transfer of the phosphate group to the protein alters its conformation and, consequently, its activity, ability to bind to other molecules, and subcellular localization. nih.gov
Kinases are integral components of signal transduction cascades, where a series of phosphorylation events amplify an initial signal. nih.gov These cascades are initiated by various stimuli that activate a primary kinase, which then phosphorylates and activates a downstream kinase. This process continues, often through several tiers of kinases, culminating in the phosphorylation of target proteins that execute a specific cellular response. nih.gov The catalytic efficiency of kinases for ATP varies, with the Michaelis constant (Kₘ) for ATP typically ranging from 5 to 600 µM. ucsf.edu
Intracellular Messenger Functions, e.g., Inositol 1,4,5-Trisphosphate (IP₃)
Beyond its role as an energy currency, the triphosphate moiety is a key component of intracellular second messengers, most notably inositol 1,4,5-trisphosphate (IP₃). wikipedia.orggeeksforgeeks.org IP₃ is a soluble molecule generated at the plasma membrane from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by the enzyme phospholipase C (PLC). wikipedia.orgjove.com This enzymatic cleavage is often triggered by the binding of extracellular signals, such as hormones or neurotransmitters, to G protein-coupled receptors (GPCRs) or receptor tyrosine kinases. geeksforgeeks.orgyoutube.com
Once generated, IP₃ diffuses through the cytosol and binds to its specific receptor, the IP₃ receptor (IP₃R), which is a ligand-gated calcium (Ca²⁺) channel located on the membrane of the endoplasmic reticulum (ER). wikipedia.orgpnas.org The binding of IP₃ to its receptor triggers the opening of the channel, leading to a rapid release of stored Ca²⁺ from the ER into the cytoplasm. wikipedia.orgdojindo.com This elevation of cytosolic Ca²⁺ concentration is a crucial intracellular signal that modulates a wide range of cellular processes, including muscle contraction, cell proliferation, and neurotransmission. wikipedia.orgjove.com
The IP₃ signaling pathway is a transient process. IP₃ is rapidly metabolized by phosphatases to inositol 1,4-bisphosphate (IP₂), which is inactive, or phosphorylated by a kinase to inositol 1,3,4,5-tetrakisphosphate (IP₄), terminating the Ca²⁺ signal. pnas.orgahajournals.org This tight regulation ensures that Ca²⁺ signals are precisely controlled in both space and time.
Extracellular Signaling Mediated by Triphosphate Ligands and Purinergic Receptors (e.g., P2X Receptors)
Adenosine triphosphate (ATP) also functions as a critical extracellular signaling molecule, a process known as purinergic signaling. nih.govwikipedia.org When released from cells, ATP can act as a ligand for a specific class of cell surface receptors called purinergic receptors. ashpublications.orgpurdue.edu These receptors are broadly divided into two families: P1 receptors, which are activated by adenosine, and P2 receptors, which are activated by ATP and other nucleotides. nih.gov
The P2 receptors are further subdivided into two main types: P2Y receptors, which are G protein-coupled receptors, and P2X receptors, which are ligand-gated ion channels. nih.govfrontiersin.org P2X receptors are of particular interest as they are directly gated by extracellular ATP. wikipedia.orgnih.gov These receptors are trimers, with each subunit possessing two transmembrane domains. nih.govtocris.com The binding of three ATP molecules is thought to be required to open the channel pore. wikipedia.orgtocris.com
Upon ATP binding, P2X receptors undergo a conformational change that opens an intrinsic ion channel, allowing the influx of cations such as sodium (Na⁺) and calcium (Ca²⁺) into the cell. tocris.comroyalsocietypublishing.org This influx leads to membrane depolarization and the initiation of various downstream signaling events. tocris.com P2X receptors are expressed on a wide variety of cells, including neurons, muscle cells, and immune cells, and are involved in diverse physiological processes such as synaptic transmission, pain sensation, inflammation, and taste perception. frontiersin.orgnih.govroyalsocietypublishing.org The activation of P2X receptors by extracellular ATP highlights the versatility of the triphosphate moiety as a signaling entity both inside and outside the cell. ashpublications.orgashpublications.org
Enzymatic Transformations Involving the Triphosphate Moiety
The triphosphate group is central to a multitude of enzymatic reactions that are fundamental to life. These transformations primarily involve the transfer of a phosphoryl group or the hydrolysis of the high-energy phosphoanhydride bonds.
Detailed Mechanisms of Phosphoryl Transfer Reactions and Hydrolysis
Phosphoryl transfer reactions involve the movement of a phosphate group from a donor molecule, typically a nucleoside triphosphate like ATP, to an acceptor molecule. mdpi.com This process is fundamental to energy transfer and signal transduction. nih.gov The mechanism of phosphoryl transfer is generally considered to be a concerted, Sₙ2-like reaction. libretexts.orgnih.gov In this mechanism, the nucleophilic hydroxyl group of the acceptor molecule directly attacks the terminal (γ) phosphorus atom of the triphosphate. This attack leads to a pentavalent transition state where the phosphorus atom is transiently bonded to both the incoming nucleophile and the leaving group (the diphosphate). libretexts.orgacs.org The reaction proceeds with the simultaneous formation of the new bond and the breaking of the P-O bond of the leaving group. nih.gov
Enzymes that catalyze phosphoryl transfer, known as kinases, play a crucial role in facilitating this reaction. wikipedia.org They do so by binding the triphosphate substrate and the acceptor molecule in a specific orientation that promotes the nucleophilic attack. Furthermore, a conserved feature of kinase active sites is the presence of a magnesium ion (Mg²⁺), which coordinates with the β- and γ-phosphates of the triphosphate. This interaction neutralizes the negative charges, making the γ-phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack. thermofisher.comlibretexts.org
Hydrolysis of the triphosphate moiety, the cleavage of a phosphoanhydride bond by water, is another critical enzymatic transformation. wikipedia.orglongdom.org The hydrolysis of ATP to adenosine diphosphate (ADP) and inorganic phosphate (Pᵢ) releases a significant amount of free energy (ΔG°' ≈ -30.5 kJ/mol). wikipedia.org The mechanism of hydrolysis can also proceed through a dissociative or an associative pathway. libretexts.orgpnas.org In the dissociative mechanism, the terminal phosphate group first breaks away as a metaphosphate intermediate, which is then attacked by water. acs.orgacs.org In the associative mechanism, a water molecule directly attacks the γ-phosphorus atom, forming a pentavalent intermediate before the leaving group departs. nih.govpnas.org Computational studies suggest that the hydrolysis mechanism can be influenced by factors such as the protonation state of the triphosphate. longdom.orgresearchgate.net Enzymes that catalyze hydrolysis, known as hydrolases or ATPases, facilitate this reaction by activating a water molecule to act as the nucleophile. pnas.org
Investigation of Triphosphate Pyrophosphohydrolase Activity and Substrate Specificity
Triphosphate pyrophosphohydrolases are a class of enzymes that catalyze the hydrolysis of a nucleoside triphosphate (NTP) into a nucleoside monophosphate (NMP) and an inorganic pyrophosphate (PPᵢ). nih.govnih.gov This is distinct from the action of kinases and most ATPases, which cleave the terminal phosphate.
These enzymes play important roles in cellular metabolism and detoxification. For instance, inosine (B1671953) triphosphate pyrophosphohydrolase (ITPase) specifically hydrolyzes inosine triphosphate (ITP) and other non-canonical purine (B94841) nucleotides, preventing their incorporation into DNA and RNA. nih.govebi.ac.uk Similarly, some bacterial MazG proteins are nucleoside triphosphate pyrophosphohydrolases that can act on all eight canonical NTPs and dNTPs. asm.orguniprot.org
The substrate specificity of these enzymes can vary significantly. For example, the RdgB protein and its homologs show high specificity for non-canonical purine deoxynucleoside triphosphates like dITP and 2'-deoxy-N-6-hydroxylaminopurine triphosphate (dHAPTP) over the standard dNTPs. nih.govbmbreports.org In contrast, the MazG protein from Escherichia coli does not exhibit strong substrate specificity among the eight canonical nucleoside triphosphates, though it shows higher activity towards deoxynucleoside triphosphates. asm.org The enzyme RppH from E. coli can hydrolyze NTPs, but its primary and more efficient substrates are tri- and diphosphorylated RNAs. oup.com
The activity of these enzymes is often dependent on divalent cations like Mg²⁺ or Mn²⁺. asm.org Kinetic analyses reveal that the basis for substrate specificity often lies in the differences in the Michaelis constant (Kₘ) for various substrates, indicating varying affinities of the enzyme for different triphosphates. nih.gov
Table 1: Substrate Specificity of Selected Triphosphate Pyrophosphohydrolases This table is interactive. Click on the headers to sort the data.
| Enzyme | Organism | Preferred Substrates | Relative Activity/Comments |
|---|---|---|---|
| ITPase | Human | Inosine Triphosphate (ITP), Xanthosine 5'-triphosphate (XTP) ebi.ac.uk | Prevents incorporation of non-canonical purines into nucleic acids. nih.gov |
| RdgB Homologs | Human, Mouse, S. cerevisiae | dHAPTP, dITP nih.gov | High specificity compared to canonical dNTPs. nih.gov |
| MazG | Escherichia coli | Canonical (d)NTPs | Higher activity towards deoxynucleoside triphosphates; dTTP is most preferred. asm.org |
| RppH | Escherichia coli | 5'-triphosphorylated RNA | Slower catalysis with NTPs compared to RNA substrates. oup.com |
| Nucleoside triphosphate pyrophosphohydrolase | Fetal calf epiphyseal cartilage | Pyrimidine (B1678525) NTPs > Purine NTPs | Hydrolyzes nucleoside triphosphates to nucleotides and PPi. nih.gov |
Synthesis and Chemical Derivatization of Triphosphate Containing Compounds
Enzymatic Synthesis Approaches for Triphosphate Analogs
Enzymatic synthesis of nucleoside triphosphates offers significant advantages over traditional chemical routes, including enhanced regio- and stereoselectivity, milder reaction conditions, and the potential for one-pot reactions, which can lead to higher yields and reduced costs. mdpi.com
Biocatalytic Cascades for Nucleoside Triphosphate Generation
Biocatalytic cascades have emerged as a powerful strategy for the efficient synthesis of NTPs from inexpensive starting materials like nucleosides or even nucleobases and ribose. mdpi.comfrontiersin.org These one-pot multi-enzyme systems leverage a series of sequential reactions to phosphorylate the initial substrate to its triphosphate form.
A common approach involves a cascade of kinases: a nucleoside kinase (NK) to produce the nucleoside monophosphate (NMP), a nucleoside monophosphate kinase (NMPK) to generate the nucleoside diphosphate (B83284) (NDP), and a nucleoside diphosphate kinase (NDPK) to yield the final nucleoside triphosphate (NTP). frontiersin.org To drive the reaction towards the triphosphate product, these cascades often incorporate an ATP regeneration system. frontiersin.orgrsc.org For instance, acetate (B1210297) kinase or pyruvate (B1213749) kinase can be used to continuously regenerate the phosphate (B84403) donor, ATP, from ADP. mdpi.comrsc.org
Researchers have successfully employed these cascades to synthesize a variety of natural and modified NTPs with high conversion rates. mdpi.comfrontiersin.org For example, one study reported the synthesis of four different NTPs with quantitative conversion by implementing a (d)ATP recycling system. frontiersin.org Another approach utilizes polyphosphate kinases (PPKs), which use cost-effective polyphosphate as the phosphate donor, to convert NMPs to NTPs. mdpi.comrsc.org
The modular nature of these enzymatic cascades allows for the production of a wide range of NTP analogs by combining enzymes with different substrate specificities. frontiersin.org This flexibility is crucial for generating novel molecular tools and therapeutic candidates.
Table 1: Examples of Biocatalytic Cascades for NTP Synthesis
| Starting Material(s) | Key Enzymes | Product(s) | Reported Conversion/Yield | Reference |
| Nucleosides | Nucleoside Kinase, NMP Kinase, NDP Kinase, (d)ATP regeneration system | Natural and modified NTPs | 60% to >99% | frontiersin.org |
| Adenosine (B11128), Guanosine (B1672433) | Nucleoside Kinase, Polyphosphate Kinases, cGAS | 2'3'-cGAMP | 57% | rsc.org |
| Nucleobase, Ribose | Ribokinase, PRPP Synthetase, PRT, NMP Kinase, Pyruvate Kinase | 2F-ATP, 5F-UTP, 8-aza-GTP | 60% to 90% | mdpi.com |
| Nucleosides | Pyrimidine (B1678525) or Purine (B94841) Nucleoside Kinases, NMPKs, NDPKs | Various 5'-NTPs | 27% to >99% | mdpi.com |
Polymerase-Mediated Incorporation of Modified Triphosphate Substrates
DNA and RNA polymerases are essential enzymes that catalyze the synthesis of nucleic acids using nucleoside triphosphates as substrates. baseclick.eunih.gov A significant area of research focuses on the ability of these polymerases to recognize and incorporate modified NTPs into DNA or RNA strands. mdpi.comnih.gov This process is fundamental to various biotechnological applications, including DNA sequencing, PCR, and the generation of functionally modified nucleic acids. baseclick.euacs.org
The modifications are typically introduced at the C5 position of pyrimidines or the C7 position of 7-deazapurines to minimize interference with the hydrogen bonding required for base pairing. nih.govacs.org Polymerases have shown a remarkable tolerance for a wide array of modifications, from small chemical groups to bulky labels like fluorophores and even entire oligonucleotides. nih.govd-nb.info
The efficiency of incorporation can be influenced by the nature and position of the modification, as well as the specific polymerase used. acs.org For example, some engineered DNA polymerases exhibit a broader substrate tolerance than their wild-type counterparts. nih.gov Kinetic studies, such as primer extension (PEX) assays, are commonly used to evaluate the substrate activity of modified dNTPs. acs.org These experiments measure the ability of a polymerase to incorporate a modified nucleotide opposite its complementary base in a template strand. acs.org
The successful incorporation of modified triphosphates enables the synthesis of nucleic acids with novel properties, such as resistance to nuclease degradation or the ability to participate in specific biochemical reactions. mdpi.comnih.gov
Table 2: Examples of Modified Nucleotides Incorporated by Polymerases
| Polymerase | Modified Nucleotide | Application | Reference |
| Therminator DNA Polymerase | Ribonucleotide triphosphates (rNTPs) | RNA Synthesis | frontiersin.org |
| DNA Polymerases | Nucleotides with G-quadruplex-derived DNAzyme | Biosensing, SNP detection | d-nb.info |
| Various DNA Polymerases | Base-modified 2'-deoxyribonucleoside triphosphates | Redox/fluorescent labeling, bioconjugation | acs.org |
| KlenTaq DNA Polymerase | Nitroxide and dendron-modified dNTPs | Study of polymerase acceptance | nih.gov |
Industrial Potential and Challenges of Enzymatic Synthesis of Nucleoside Analogs
The enzymatic synthesis of nucleoside analogs holds considerable promise for industrial applications, particularly in the pharmaceutical sector. chemrxiv.orgchemrxiv.orgresearchgate.net However, the widespread adoption of these biocatalytic methods in large-scale manufacturing processes has been limited by several key challenges. chemrxiv.orgnih.gov
One significant hurdle is the downstream processing required to isolate and purify the desired product from the reaction mixture. chemrxiv.org Biocatalytic syntheses often result in low product titers, the presence of byproducts, and high salt concentrations, complicating purification. chemrxiv.org
Another challenge lies in the large-scale production and efficient reuse of the enzymes themselves. chemrxiv.org Developing robust and cost-effective methods for enzyme immobilization and recycling is crucial for the economic viability of industrial-scale enzymatic synthesis. chemrxiv.orgresearchgate.net
Furthermore, the substrate scope of naturally occurring enzymes can be limited, sometimes restricting the range of nucleoside analogs that can be synthesized. chemrxiv.org Ongoing research in enzyme engineering and the discovery of novel biocatalysts aims to address this limitation. tandfonline.com
Despite these challenges, the potential benefits of enzymatic synthesis, including improved selectivity and milder reaction conditions, continue to drive innovation in this field. mdpi.comtandfonline.com Overcoming the existing obstacles through interdisciplinary collaboration between biochemists, organic chemists, and process engineers will be key to unlocking the full industrial potential of biocatalytic nucleoside analog production. chemrxiv.orgchemrxiv.orgresearchgate.net
Chemical Synthesis Methodologies for Triphosphate Derivatives
While enzymatic methods offer significant advantages, chemical synthesis remains a cornerstone for producing a diverse array of triphosphate derivatives, especially those with modifications that are not readily accessible through biocatalysis.
Design and Synthesis of Nucleoside Triphosphate Prodrugs
A major challenge in the therapeutic application of nucleoside analogs is their poor cell permeability due to the negative charges of the phosphate groups. uni-hamburg.decsic.es To overcome this, the prodrug approach has been developed, where the triphosphate moiety is masked with lipophilic groups that can be cleaved intracellularly to release the active NTP. uni-hamburg.decsic.es
The "TriPPPro" approach is one such strategy, where the terminal γ-phosphate of an NTP is masked with bioreversible groups. uni-hamburg.de This allows the prodrug to diffuse across the cell membrane before enzymatic cleavage releases the biologically active NTP. uni-hamburg.de Similarly, the "cycloSal" system has been used to create prodrugs of nucleoside monophosphates and diphosphates. uni-hamburg.decsic.es
Recently, a microwave-accelerated synthesis of purine and pyrimidine nucleoside triphosphate prodrugs has been reported. nih.govacs.org In this method, the γ-phosphate is masked with an aryloxy moiety and an amino acid ester. nih.govacs.org This strategy has been successfully applied to FDA-approved anticancer drugs like clofarabine (B1669196) and gemcitabine. nih.govacs.org
The synthesis of these prodrugs often involves multi-step procedures. For example, the TriPPPro compounds have been synthesized by coupling phosphoramidites with nucleoside diphosphates, followed by oxidation. uni-hamburg.de Another route involves the use of more readily available nucleoside monophosphates. csic.es The development of efficient and scalable synthetic routes for these prodrugs is an active area of research. uni-hamburg.decsic.esnih.govacs.org
Strategies for Modifying the Phosphate Tail (e.g., α-Phosphate, Phosphorothioate (B77711) Analogs)
Modifications to the phosphate tail of NTPs can impart valuable properties, such as resistance to enzymatic degradation by nucleases. mdpi.comnih.govrsc.org These analogs are crucial tools for studying biological processes and for developing novel therapeutics. rsc.org
α-Phosphate Modifications: A variety of modifications have been introduced at the α-phosphate position, including the substitution of a non-bridging oxygen atom with sulfur (phosphorothioate), selenium, or a borano group (BH3). mdpi.comnih.gov These modifications create nuclease-resistant triphosphates that can still be recognized and incorporated by polymerases. mdpi.comnih.gov
The synthesis of α-P-thio)nucleoside triphosphates (NTPαS) was first achieved by activating a nucleoside 5'-phosphorothioate followed by the addition of pyrophosphate. mdpi.comnih.gov Various methods have since been developed to improve yields and simplify the procedure, including one-pot strategies that start from unprotected nucleosides. nih.govresearchgate.net For instance, treating a nucleoside with a phosphitylating reagent, followed by sulfurization and hydrolysis, can produce dNTPαS and NTPαS analogs. researchgate.net
Phosphorothioate Analogs: Phosphorothioate modifications, where a non-bridging oxygen in the phosphate backbone is replaced by sulfur, are among the most studied. rsc.orgnih.govtandfonline.com This modification can be introduced at the α, β, or γ position of the triphosphate chain. nih.govtandfonline.com The synthesis of these analogs often involves the use of reagents like phosphorus sulfochloride (PSCl3) or the coupling of a nucleotide with an organic phosphorothioate salt. nih.govtandfonline.com
These phosphorothioate-containing NTPs have been used to create modified mRNA cap analogs and to study the mechanisms of polymerases. rsc.orgnih.gov The presence of the sulfur atom can significantly enhance the stability of the resulting nucleic acids against enzymatic cleavage. tandfonline.com
Table 3: Chemical Synthesis Methods for Phosphate Tail Modifications
| Modification | Synthetic Strategy | Key Reagents/Intermediates | Reference |
| α-P-thio | Activation of nucleoside 5'-phosphorothioates and reaction with pyrophosphate. | Triimidazolyl-phosphine sulfide, Diphenyl phosphorochloridate | mdpi.comnih.gov |
| α-P-thio | One-pot synthesis from unprotected nucleosides. | Phosphitylating reagent, Sulfurizing agent | researchgate.net |
| Phosphorothioate (α, β, or γ) | Nucleoside phosphorylation followed by coupling. | PSCl3, Organic phosphorothioate salt | nih.govtandfonline.com |
| α-P-amido | Substitution of an amide group in nucleoside 5'-phosphorodiamidate with pyrophosphate. | Tributylammonium pyrophosphate | mdpi.com |
Stereoselective Synthesis at the Phosphorus Center of Triphosphates
The introduction of chirality at a phosphorus atom in a triphosphate moiety is typically achieved by replacing one of the non-bridging oxygen atoms with another atom or group (e.g., S, Se, BH₃, or an alkyl group). nih.govmdpi.com This creates a stereogenic center, resulting in Rp and Sp diastereomers. The stereochemistry at these phosphorus centers can significantly influence the biological activity and metabolic stability of the molecule. chemrxiv.org Consequently, the development of synthetic methods that allow for precise control over the stereochemistry at the α-, β-, or γ-phosphorus is a critical area of research. These stereoselective methods are essential for synthesizing probes to investigate the mechanisms of enzymes that interact with nucleotides, such as polymerases and kinases, and for developing potent nucleotide-based therapeutics. nih.govnih.govnih.gov
Stereocontrol at the α-Phosphorus
The α-phosphorus (Pα) is a frequent target for modification, leading to analogs like nucleoside 5'-(α-P-thio)triphosphates (NTPαS) and 5'-(α-P-borano)triphosphates. These analogs have found use in various applications, including antisense therapy and sequencing. nih.gov A key driver for stereoselective synthesis is the observation that enzymes often exhibit high stereoselectivity. For instance, DNA and RNA polymerases typically recognize only the Sp-diastereomer of nucleoside α-thiotriphosphates as a substrate. nih.govmdpi.com
Several chemical strategies have been developed to control the stereochemistry at the Pα position.
The Ludwig-Eckstein Method : This widely used "one-pot" method involves the reaction of a nucleoside with a phosphitylating agent like salicyl chlorophosphite. This reaction forms two diastereomers of a cyclic phosphite (B83602) triester intermediate. Subsequent reaction with pyrophosphate and oxidation (e.g., with iodine/water for phosphate or sulfur for thiophosphate) yields the target triphosphate. mdpi.commdpi.comnih.gov While this method is efficient for producing α-modified triphosphates, it generally yields a mixture of diastereomers. mdpi.com
Chiral Auxiliary-Based Methods : To achieve higher stereoselectivity, methods employing chiral auxiliaries have been developed. The oxazaphospholidine method, for example, has been successfully used for the stereoselective synthesis of nucleotide analog prodrugs known as ProTides. acs.org In this approach, a nucleoside's 5'-hydroxyl group reacts with a P(III) oxazaphospholidine reagent derived from a chiral amino alcohol. The chiral auxiliary directs the subsequent reactions, leading to a final product with high stereopurity at the phosphorus center. Although primarily demonstrated for ProTides (phosphoramidates), this strategy highlights the potential of using highly reactive P(III) compounds with chiral auxiliaries for stereocontrolled synthesis. acs.org
Reagent-Controlled Synthesis : A significant advancement is the development of modular, reagent-based platforms. One such method utilizes novel chiral P(V)-α-thio-di- and triphosphate transfer reagents. These reagents are prepared in situ from stable solid precursors and can be appended to various nucleosides in a single reaction vessel. This process is stereospecific, where the choice of the chiral reagent dictates the resulting configuration (Rp or Sp) of the α-thiophosphate product without epimerization. chemrxiv.org This approach has enabled the scalable and stereocontrolled synthesis of a wide library of α-thiotriphosphate analogs. chemrxiv.org
The synthesis of nucleoside 5'-(α-P-alkyl)triphosphates presents its own challenges. The general method involves activating a nucleoside 5'-O-(alkyl)phosphonate, for example with diphenyl phosphorochloridate, followed by the addition of pyrophosphate. nih.govmdpi.com For nucleosides other than thymidine (B127349), protection of exocyclic amino groups on the nucleobase is often necessary. Chemoenzymatic approaches, using protecting groups that can be removed under mild enzymatic conditions (e.g., penicillin amidase), have been developed to overcome this limitation. tandfonline.com
Table 1: Comparison of Stereoselective Synthesis Methods for α-P-Modified Triphosphates
| Method | Key Reagent(s) | Stereocontrol Mechanism | Typical Product | Stereoselectivity Outcome | Reference |
|---|---|---|---|---|---|
| Ludwig-Eckstein | Salicyl chlorophosphite, Pyrophosphate | Formation of diastereomeric cyclic intermediates | NTPαS | Diastereomeric mixture | mdpi.comnih.gov |
| Oxazaphospholidine | P(III) oxazaphospholidine (chiral auxiliary) | Auxiliary-directed stereoselective bond formation | ProTides (Phosphoramidates) | High (e.g., dr = 70:30, improvable with optimization) | acs.org |
| Chiral Transfer Reagent | Chiral P(V)-α-thio-triphosphate transfer reagent | Reagent-controlled stereospecific transfer | Rp- or Sp-NTPαS | Stereospecific (pure Rp or Sp isomer) | chemrxiv.org |
| Chemoenzymatic | Diphenyl phosphorochloridate, Penicillin amidase | Enzymatic deprotection under mild conditions | Pα-methyl dNTPs | Yields racemic mixture at Pα, but compatible with sensitive groups | tandfonline.com |
Stereocontrol at the β- and γ-Phosphorus
Stereoselective synthesis at the β- and γ-phosphorus centers is less common but equally important for specific applications. Modification at the γ-phosphate, for example, is crucial for studying the mechanisms of phosphotransfer reactions catalyzed by kinases. nih.gov
An elegant example of achieving chirality at the γ-phosphorus (Pγ) involves a chemoenzymatic approach. Researchers synthesized adenosine 5'-O-([γ-¹⁸O]γ-thio)triphosphate (ATPγS[¹⁸O]), which is chiral at the Pγ due to the presence of ¹⁶O, ¹⁸O, and S as substituents. nih.gov This was achieved by enzymatically transferring a chiral [¹⁸O]phosphorothioate group to ADP. The resulting stereochemically pure ATPγS[¹⁸O] was then used as a substrate for several kinases, including pyruvate kinase, glycerol (B35011) kinase, and hexokinase. Analysis of the products demonstrated that all three enzymes transfer the thiophosphoryl group with complete stereospecificity, proceeding via an identical stereochemical course. nih.gov
Chemical synthesis of γ-modified triphosphates often results in diastereomeric mixtures. For instance, a microwave-accelerated synthesis was developed for γ-ProTriP, a class of triphosphate prodrugs where the γ-phosphate is masked with an aryloxy and an amino acid ester moiety. acs.org This modification introduces a stereogenic center at Pγ, but the synthesis yielded the product as a 1:1 mixture of Sp and Rp diastereomers. acs.org This highlights the ongoing challenge and the need for new synthetic methods to achieve stereocontrol at the terminal phosphorus atom of the triphosphate chain.
Table 2: Research Findings on Stereoselective Synthesis at the γ-Phosphorus
| Compound/Target | Method | Key Finding | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Adenosine 5'-O-([γ-¹⁸O]γ-thio)triphosphate | Enzymatic transfer of a chiral [¹⁸O]phosphorothioate group to ADP | Demonstrated the stereospecificity of kinase-catalyzed thiophosphoryl group transfer. | Complete stereospecificity | nih.gov |
| γ-ProTriP (γ-phosphate prodrugs) | Microwave-accelerated chemical synthesis | Efficient synthesis of γ-masked triphosphate prodrugs. | 1:1 mixture of Sp/Rp diastereomers at Pγ | acs.org |
Structural and Conformational Analysis of Triphosphate 1 Moieties
High-Resolution Structural Elucidation
High-resolution techniques, primarily X-ray crystallography, have been instrumental in providing detailed atomic-level insights into the geometry and interactions of the triphosphate group.
X-ray diffraction studies have successfully determined the three-dimensional structures of various triphosphate-containing molecules. A notable example is the crystal structure of the hydrated disodium salt of adenosine (B11128) triphosphate (Na₂ATP), which was resolved to 0.9 Å. royalsocietypublishing.org In this structure, the triphosphate chain adopts a folded conformation. royalsocietypublishing.org The asymmetric unit of the crystal contains two ATP molecules, four sodium ions, and six water molecules. royalsocietypublishing.org
Crystal structures of triphosphate moieties are also found within complexes with proteins. For instance, the structure of the H-ras oncogene protein p21 complexed with a GTP analogue has been determined at a resolution of 1.35 Å. researchgate.net Such high-resolution structures provide precise details about the bond lengths, bond angles, and torsion angles of the triphosphate chain, revealing its inherent flexibility and preferred conformations when bound to other molecules. The Crystallography Open Database provides numerous crystal structure records for triphosphate-containing compounds. nih.gov
Table 1: Crystallographic Data for Selected Triphosphate-Containing Structures
| Compound | Resolution (Å) | Space Group | Key Conformational Feature | Reference |
| Na₂ATP (hydrated) | 0.9 | P2₁2₁2₁ | Folded triphosphate chain | royalsocietypublishing.org |
| H-ras p21-GppNp complex | 1.35 | Not specified | Not specified | researchgate.net |
| Ca₀.₅FeHP₃O₁₀ | Not specified | C2/c | Three-dimensional open framework | electrochemsci.org |
Metal cations, particularly magnesium (Mg²⁺), play a critical role in the biological function of triphosphates by coordinating with the negatively charged phosphate (B84403) oxygen atoms. wikipedia.orgwikipedia.org This interaction stabilizes the polyphosphate chain and influences its conformation and reactivity. wikipedia.org In fact, adenosine triphosphate (ATP) in cells exists predominantly as a complex with Mg²⁺. wikipedia.orgwikipedia.org
High-resolution crystal structures of protein-nucleotide complexes have revealed the intricate details of Mg²⁺ coordination. The Mg²⁺ ion is often observed to be tightly coordinated by oxygen atoms from the β- and γ-phosphate groups. researchgate.net In some motor proteins, the coordination of Mg²⁺ with the triphosphate group of ATP has been investigated through data mining of crystal data and further explored by molecular dynamics. nih.gov
Two primary coordination modes for Mg²⁺ with the triphosphate group have been identified:
Bidentate coordination: The Mg²⁺ ion coordinates with oxygen atoms from the terminal β and γ phosphate groups. mpg.deacs.org
Tridentate coordination: The Mg²⁺ ion interacts with oxygen atoms from all three phosphate groups (α, β, and γ). mpg.deacs.orgnih.gov
The specific coordination state can vary and is often influenced by the local environment, such as the protein binding pocket. nih.gov Phosphorus magnetic resonance spectroscopy studies have also contributed to understanding Mg²⁺ interaction with nucleoside triphosphates in aqueous solutions, suggesting that the Mg²⁺ ion primarily binds to the β and γ phosphate groups. nih.gov
Table 2: Mg²⁺ Coordination in Triphosphate Complexes
| System | Coordination Mode(s) | Interacting Phosphate Groups | Technique(s) |
| ATP in solution | Bidentate, Tridentate | β, γ or α, β, γ | NMR, IR, Raman Spectroscopy, Computational Studies |
| Motor Proteins (e.g., actin, myosin) | Bidentate, Tridentate | β, γ or α, β, γ | X-ray Crystallography, Molecular Dynamics |
| H-ras p21 | Not specified | γ-phosphate | X-ray Crystallography |
Theoretical and Computational Modeling Studies
Theoretical and computational methods provide a powerful complement to experimental techniques, offering dynamic insights into the behavior of triphosphate moieties at an atomistic level.
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that allow for the detailed investigation of the electronic structure and energetics of molecules from first principles. researchgate.netstackexchange.comstackexchange.com These methods have been applied to study triphosphate fragments to understand their intrinsic properties.
High-level quantum chemical calculations have been performed on pyrophosphate prototypes like methyl triphosphate in various protonation states. nih.gov These studies have focused on optimizing geometries, calculating the thermochemistry of hydrolysis, and analyzing the molecular orbitals that contribute to the "high-energy" nature of these compounds. nih.gov DFT studies have also been employed to explore the mechanisms of methyl triphosphate hydrolysis in aqueous solution, examining the impact of Mg²⁺ on the reaction energetics and transition state geometries. researchgate.net
Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. nih.govresearchgate.net This method has proven invaluable for exploring the dynamic interactions between triphosphates and proteins.
MD simulations, often in combination with quantum mechanics/molecular mechanics (QM/MM) methods, have been used to simulate the protein-mediated hydrolysis of nucleoside triphosphates like ATP and GTP. acs.orgnih.gov These simulations provide insights into the conformational changes that occur during the binding and enzymatic processing of triphosphates. acs.orgnih.gov For example, simulations have been used to study ATP hydrolysis in actin, a process crucial for cytoskeleton dynamics. acs.org Researchers have also simulated the binding of ADP to a carrier protein in the mitochondrial membrane, providing a detailed view of the interaction process. innovations-report.com The development of specialized force fields is crucial for accurately representing the interactions within these complex systems. mdpi.com
The protonation state of the triphosphate moiety can significantly influence its structure, stability, and reactivity. scilit.com Computational studies have been instrumental in dissecting these effects. The different protonation states of ATP and its hydrolysis products vary depending on the pH of the solution. mdpi.comresearchgate.net
Theoretical studies have investigated the effect of protonation on the molecular structure of adenosine 5'-triphosphate. acs.orgacs.orgnih.gov These studies, combining experimental techniques like near-edge X-ray absorption fine structure (NEXAFS) with DFT calculations, have unraveled how protonation affects the ATP structure and its spectral properties. acs.orgacs.orgnih.gov For instance, protonation of the adenine (B156593) base can lead to the formation of a coiled molecular structure in the gas phase due to hydrogen bonding with the phosphate oxygens. acs.org
Table 3: Protonation States of ATP at Different pH Values
| pH | Predominant Species |
| 7 | ATP⁴⁻ |
| 4-6 | HATP³⁻ |
| 2 | H₂ATP²⁻ |
Source: mdpi.comresearchgate.net
Spectroscopic Investigations of Triphosphate(1-)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the structure and interactions of the triphosphate(1-) moiety. nih.govyoutube.com These methods provide detailed information on the vibrational modes of the phosphate groups, which are sensitive to their local environment, conformation, and bonding interactions. nih.gov
The vibrational spectrum of a phosphate group is characterized by distinct stretching and bending vibrations. pocketdentistry.com For a free phosphate ion (PO₄³⁻) in aqueous solution, the symmetric stretching mode (ν₁) appears around 938 cm⁻¹, the antisymmetric stretching mode (ν₃) at 1017 cm⁻¹, the symmetric bending mode (ν₂) at 420 cm⁻¹, and the antisymmetric bending mode (ν₄) at 567 cm⁻¹. However, in triphosphate(1-) and its derivatives, the symmetry is lower, leading to more complex spectra with multiple bands corresponding to these fundamental vibrations. researchgate.net
Studies on nucleotide 5'-triphosphates (NTPs) using a combination of gas-phase IR spectroscopy and quantum-chemical computations have provided insights into their intrinsic structural properties. rsc.org The position of deprotonation significantly influences the vibrational spectrum. For singly charged anions of NTPs, deprotonation is preferentially located at the β-phosphate, while doubly charged anions are predominantly deprotonated at the α and β positions. rsc.org
The interaction between the nucleobase and the triphosphate tail also affects the vibrational modes. For instance, in ATP and Cytidine (B196190) Triphosphate (CTP), there is no significant interaction between the nucleobase and the phosphate chain. In contrast, GTP exhibits hydrogen bonding between the guanine base and the triphosphate tail, which is reflected in its IR spectrum. rsc.org
The presence of hydrogen bonding, for example with water molecules or within the crystal lattice, strongly influences the vibrational frequencies of the P-O bonds. pocketdentistry.comresearchgate.net Strong hydrogen bonds can lead to a shift in the stretching and bending frequencies, providing information about the strength and nature of these interactions. researchgate.net
Table of Characteristic Vibrational Frequencies for Phosphate Groups
| Vibrational Mode | Description | Approximate Wavenumber (cm⁻¹) in Aqueous PO₄³⁻ | Factors Influencing Frequency in Triphosphate(1-) |
| ν₁ (Symmetric Stretch) | Symmetric stretching of P-O bonds. | 938 | Cation identity, crystal structure, hydrogen bonding. |
| ν₃ (Antisymmetric Stretch) | Antisymmetric stretching of P-O bonds. | 1017 | Loss of symmetry, leading to multiple bands. researchgate.net |
| ν₂ (Symmetric Bend) | Symmetric bending of O-P-O angles. | 420 | Local environment and conformation. |
| ν₄ (Antisymmetric Bend) | Antisymmetric bending of O-P-O angles. | 567 | Reduced symmetry, resulting in multiple observable bands. |
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for elucidating the conformation and interactions of triphosphate(1-) containing molecules in both solution and the solid state. nih.gov By probing the magnetic properties of atomic nuclei, such as ³¹P and ¹³C, NMR can provide detailed information about the local chemical environment, molecular structure, and dynamics.
³¹P NMR is particularly well-suited for studying the triphosphate moiety due to the presence of three phosphorus atoms, which give rise to distinct signals corresponding to the α, β, and γ phosphates. The chemical shifts of these signals are sensitive to factors such as pH, metal ion coordination, and enzymatic reactions. For example, the hydrolysis of ATP to Adenosine Diphosphate (B83284) (ADP) and inorganic phosphate can be monitored in real-time by observing the emergence of the ³¹P signal from ADP. rsc.org
Solid-state NMR (SSNMR) has proven to be a powerful tool for determining the conformation of triphosphate-containing ligands bound to proteins in their native membrane environment. rsc.org By measuring the ¹³C chemical shifts of isotopically labeled ATP, for instance, it is possible to determine the conformation of the ribose ring. rsc.org Comparison of experimental chemical shifts with those predicted by density functional theory (DFT) calculations for different conformations allows for the precise determination of the bound structure. rsc.org For example, studies have shown that the ribose ring of ATP adopts a C3'-endo conformation when bound with high affinity to Na,K-ATPase in the E1Na state. rsc.org
NMR relaxation measurements, often utilizing a paramagnetic probe such as Mn²⁺, can be used to determine the spatial arrangement and conformation of enzyme-bound substrates. By measuring the relaxation rates of different nuclei in the triphosphate molecule, it is possible to calculate distances between the paramagnetic center and these nuclei, thereby mapping out the three-dimensional structure of the bound ligand.
Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near Edge Structure (XANES), is an element-specific technique that provides detailed information about the electronic structure and local bonding environment of atoms in a molecule. stanford.educornell.edu By tuning the energy of X-rays to the absorption edge of a specific element (e.g., carbon, nitrogen, oxygen), NEXAFS probes the transitions of core electrons to unoccupied molecular orbitals. stanford.edu The resulting spectrum contains a wealth of information about the chemical state, hybridization, and orientation of the absorbing atom. kit.edu
NEXAFS spectroscopy has been employed to study the electronic structure of aqueous adenosine triphosphate, providing insights into its hydration and interactions with ions. nih.gov By recording spectra at the nitrogen and carbon K-edges, significant spectral changes are observed upon protonation of the adenine ring. nih.gov This sensitivity to protonation allows for the investigation of acid-base chemistry at the molecular level.
The technique is also sensitive to the coordination environment of the triphosphate moiety. For example, the intramolecular inner-sphere association of Cu²⁺ with ATP leads to observable broadening of the nitrogen spectrum. semanticscholar.org In contrast, the outer-sphere association with Mg²⁺ does not produce such a significant change, indicating that NEXAFS can distinguish between different modes of metal ion binding. semanticscholar.org
However, NEXAFS has been found to be insensitive to certain types of interactions, such as the π-stacking of adenine rings, which does not produce significant spectral changes. nih.gov Despite this limitation, NEXAFS remains a valuable tool for probing the electronic structure of the triphosphate(1-) moiety and its response to changes in its chemical environment.
Summary of NEXAFS Applications for Triphosphate(1-)
| Application | Probed Element Edge | Observed Effect |
| Protonation of Adenine Ring | Nitrogen and Carbon K-edges | Significant spectral changes. nih.gov |
| Inner-sphere Metal Ion Coordination (Cu²⁺) | Nitrogen K-edge | Observable broadening of the spectrum. semanticscholar.org |
| Outer-sphere Metal Ion Coordination (Mg²⁺) | Nitrogen K-edge | No significant spectral changes. semanticscholar.org |
| π-stacking of Adenine Rings | Nitrogen and Carbon K-edges | Insensitive to this phenomenon. nih.gov |
Molecular Interactions and Recognition Mechanisms of Triphosphate 1
Triphosphate Interactions with Enzymes and Proteins
The interaction between triphosphate(1-), most notably as part of adenosine (B11128) triphosphate (ATP) or other nucleoside triphosphates (NTPs), and proteins is a critical determinant of cellular function. These interactions are characterized by high specificity and are often coupled to significant energetic and structural changes in both the triphosphate and the protein.
Mechanism of Active Site Binding and Catalysis by Triphosphate-Dependent Enzymes
Triphosphate-dependent enzymes have evolved highly specialized active sites to bind triphosphate-containing molecules like ATP and catalyze a variety of chemical reactions. The binding of the triphosphate moiety is typically a multi-point interaction involving a network of hydrogen bonds and electrostatic interactions with conserved amino acid residues.
A common structural feature in many triphosphate-binding enzymes is the P-loop or Walker A motif, characterized by the sequence [G/A]xxxxGK[S/T]. mdpi.com This motif is crucial for coordinating the phosphate (B84403) chain and a magnesium ion (Mg²⁺), which is essential for catalysis. mdpi.com For instance, in DNA polymerase β, the active site contains three conserved aspartate residues that coordinate two divalent magnesium ions. acs.org One Mg²⁺ ion, termed the nucleotide-binding metal, interacts with two of these aspartates and the triphosphate group of the incoming nucleotide, facilitating its binding. acs.org The chemical mechanism of nucleotide incorporation often proceeds via an in-line nucleophilic attack by the 3'-hydroxyl group of the primer on the α-phosphate of the incoming nucleotide. acs.org This leads to the formation of a pentacoordinated transition state, which is resolved by the release of pyrophosphate. acs.org
In enzymes like the mammalian mRNA capping enzyme, the triphosphatase domain utilizes a cysteine phosphatase superfamily motif, HCxxxxxR(S/T), to catalyze the removal of the γ-phosphate from an RNA transcript. nih.gov The reaction proceeds through a two-step "ping-pong" mechanism involving a covalent protein-cysteinyl-S-phosphate intermediate. nih.gov The active site architecture ensures precise positioning of the triphosphate substrate for nucleophilic attack by a conserved cysteine residue. nih.gov
The binding of triphosphate can also induce conformational changes in the enzyme that are critical for catalysis. For example, in some phosphatases, a "general acid loop" closes over the active site upon substrate binding, bringing a proton-donating aspartate into position to facilitate the departure of the leaving group. nih.gov Similarly, in Ras proteins, the binding of GTP and subsequent interaction with a GTPase-activating protein (GAP) induces a conformational change in the triphosphate itself, moving it into a "precatalytic state" that accelerates hydrolysis. researchgate.net
The specificity of these interactions is highlighted by the ability of enzymes to distinguish between different nucleoside triphosphates and their analogs. This specificity is crucial for maintaining the fidelity of processes like DNA replication and transcription.
Conformational Changes and Allosteric Regulation Induced by Triphosphate Binding
The binding of a triphosphate-containing molecule to a protein is not a simple lock-and-key event; it often triggers significant conformational changes that can modulate the protein's function. These changes can occur both at the active site and at distant, or allosteric, sites.
A classic example of allosteric regulation is observed in the enzyme aspartate transcarbamylase, where the binding of cytidine (B196190) 5'-triphosphate (CTP) to a regulatory site induces a conformational change that alters the activity at the separate catalytic site. taylorandfrancis.com Similarly, phosphofructokinase (PFK), a key enzyme in glycolysis, is allosterically inhibited by high concentrations of its own substrate, ATP. wikipedia.org PFK has two binding sites for ATP: the active site and an allosteric inhibitor site. wikipedia.org ATP binding to the inhibitor site stabilizes a conformation of the enzyme that has a low affinity for its other substrate, fructose-6-phosphate (B1210287) (F6P), thus downregulating its own catalytic activity. wikipedia.org
In the chaperonin GroEL, ATP binding initiates a sequence of conformational changes that are essential for its protein-folding function. nih.gov Cryo-electron microscopy has revealed a trajectory of domain rotations and elevations upon ATP binding, which ultimately leads to the release of a substrate polypeptide into a folding chamber. nih.gov Kinetic analyses have shown that the rate of these conformational changes is significantly accelerated in the presence of ATP, increasing from approximately 0.7 s⁻¹ in its absence to over 100 s⁻¹ when bound. acs.orgacs.orgcapes.gov.br
The binding of GTP to septins, a group of GTP-binding proteins involved in cytokinesis, induces conformational changes in the "switch" regions at the G interfaces. pnas.org These changes are then transmitted to the N-terminal helix and affect another interface, demonstrating how triphosphate binding can modulate protein-protein interactions. pnas.org Similarly, in a type III secretion-associated ATPase from Shigella flexneri, ATP binding causes a dramatic conformational change in a highly conserved luminal loop, which is thought to facilitate ATP hydrolysis. frontiersin.org
Recognition Specificity of Modified Triphosphates by Polymerases and Other Enzyme Systems
The ability of enzymes, particularly polymerases, to recognize and incorporate chemically modified nucleoside triphosphates (NTPs) is a testament to their structural flexibility and has been exploited for numerous biotechnological applications. These modified NTPs can have alterations to the nucleobase, the sugar moiety, or the triphosphate chain itself. rsc.org
Polymerases exhibit a surprising degree of tolerance for dNTP analogs. nih.govnih.gov Modifications are often made at the C5 position of pyrimidines and the C7 position of 7-deazapurines, as these positions are located in the major groove of the DNA double helix and are less critical for the Watson-Crick base pairing that guides polymerase fidelity. nih.gov For example, polymerases can incorporate dNTPs with bulky groups or even nitroxide spin labels attached at these positions, albeit with reduced efficiency compared to their natural counterparts. nih.gov
Modifications to the triphosphate chain are also possible. For instance, α-thio-dNTPs, where a non-bridging oxygen atom on the α-phosphate is replaced by sulfur, are substrates for many DNA polymerases. nih.gov These analogs are incorporated more slowly than native dNTPs. nih.gov The incorporation of such modified nucleotides can confer new properties to the resulting nucleic acid, such as resistance to nuclease degradation. mdpi.com
The specificity of polymerase recognition can be highly dependent on the specific enzyme and the nature of the modification. For instance, some triphosphate analogs of 5-substituted deoxyuridines are more readily incorporated into DNA by the herpes simplex virus type 2 (HSV-2) DNA polymerase than by the host cell's DNA polymerase β. microbiologyresearch.org This differential specificity can be exploited for the development of antiviral therapies.
Engineered polymerases have been developed to further expand the range of modified NTPs that can be incorporated into nucleic acids. researchgate.net For example, a laboratory-engineered TNA (threose nucleic acid) polymerase is capable of recognizing and incorporating C-5 modified tCTP (threose cytidine triphosphate) analogs. researchgate.net The ability to incorporate a wide variety of modified NTPs has been instrumental in the development of technologies like SELEX (Systematic Evolution of Ligands by Exponential Enrichment), which is used to generate nucleic acid aptamers with novel binding and catalytic properties. mdpi.com
The study of how polymerases interact with modified triphosphates not only provides tools for biotechnology but also offers insights into the fundamental mechanisms of polymerase fidelity and catalysis. researchgate.net
Role of Metal Cation Complexation in Triphosphate Function
Metal cations, particularly magnesium ions (Mg²⁺), play an indispensable role in the biological function of triphosphates. The highly anionic nature of the triphosphate chain necessitates the presence of positively charged ions for stabilization and to facilitate enzymatic reactions.
Essentiality of Magnesium Ions (Mg2+) in Triphosphate-Dependent Biochemical Reactions
Magnesium ions are the most abundant free divalent cations in cells and are essential for virtually all biochemical reactions involving triphosphate(1-). wikipedia.org In fact, the biologically active form of ATP is almost always a complex with Mg²⁺, often referred to as Mg-ATP. stackexchange.com The binding of Mg²⁺ to the triphosphate chain is crucial for several reasons.
First, Mg²⁺ neutralizes some of the negative charges on the polyphosphate chain. stackexchange.com This charge shielding reduces non-specific electrostatic repulsion between the triphosphate and the negatively charged active sites of many enzymes, thereby facilitating proper binding. stackexchange.com
Second, the coordination of Mg²⁺ holds the triphosphate chain in a specific, well-defined conformation. stackexchange.com This pre-organization of the substrate reduces the entropic penalty of binding and presents the triphosphate to the enzyme in a conformation that is optimal for catalysis.
Third, the Mg²⁺ ion itself can act as a Lewis acid, activating the phosphorus atoms for nucleophilic attack. wikipedia.org In many kinase and polymerase reactions, a second Mg²⁺ ion is often present in the active site, playing a direct role in the catalytic mechanism. acs.orgwikipedia.org For example, in DNA polymerase β, one Mg²⁺ ion positions the nucleotide for binding, while a second "catalytic" Mg²⁺ activates the 3'-hydroxyl of the primer for its attack on the α-phosphate. acs.org
The importance of Mg²⁺ is underscored by the fact that the free energy of ATP hydrolysis is dependent on the Mg²⁺ concentration. wikipedia.org The presence of Mg²⁺ stabilizes the ATP molecule, and its coordination to the phosphate groups influences the energetics of the cleavage reaction. wikipedia.orgdiva-portal.orgwhiterose.ac.uk
Impact of Metal Coordination on Triphosphate Conformation and Reactivity
The coordination of metal cations, primarily Mg²⁺, has a profound impact on both the conformation and reactivity of the triphosphate chain. The interaction is not static; Mg²⁺ can coordinate to the triphosphate in several ways, most commonly bridging the β- and γ-phosphates or the α- and β-phosphates. researchgate.net In aqueous solution, the preferred binding mode is thought to be bridging the β- and γ-phosphates. diva-portal.org
This coordination geometry is critical for enzymatic reactions. For instance, in P-loop NTPases, the binding of ATP and Mg²⁺ forces the β- and γ-phosphates into an eclipsed conformation. mdpi.com This strained conformation is thought to be a key feature of the "activated" state that precedes hydrolysis. mdpi.com Further conformational changes can be induced by other protein factors. In the Ras-GAP system, the binding of an arginine "finger" from the GAP protein rotates the α-phosphate into an eclipsed position with respect to the β-phosphate, further destabilizing the ground state and accelerating the GTPase reaction. researchgate.net
Computational studies, such as density functional theory (DFT), have been used to probe the effect of Mg²⁺ on triphosphate hydrolysis. diva-portal.orgwhiterose.ac.ukwhiterose.ac.uk These studies suggest that Mg²⁺ coordination favors a more dissociative, solvent-assisted transition state for hydrolysis. diva-portal.orgwhiterose.ac.uk While the presence of Mg²⁺ does accelerate the reaction, its effect on the transition state geometry itself appears to be minimal in simple aqueous solution, suggesting that the enzyme environment plays a crucial role in harnessing the effects of metal ion coordination for catalysis. diva-portal.orgwhiterose.ac.ukwhiterose.ac.uk
The coordination of other metal ions, such as Zn²⁺, has also been studied. nih.govacs.org Like Mg²⁺, Zn²⁺ can coordinate to the triphosphate chain in bidentate (βγ) and tridentate (αβγ) modes. nih.govacs.org The specific coordination chemistry of the metal ion can influence the electronic structure and reactivity of the phosphate groups. acs.org
Triphosphate Involvement in Protein-Nucleic Acid Interactions
The triphosphate moiety, most famously as part of nucleoside triphosphates (NTPs) like Adenosine Triphosphate (ATP) and Cytidine Triphosphate (CTP), plays a critical role that extends beyond its function as an energy currency or a building block for nucleic acids. It acts as a key allosteric regulator in a variety of protein-nucleic acid interactions, influencing the structure and organization of genomes and the regulation of gene expression. Electrostatic interactions between the negatively charged phosphate backbone of nucleic acids and positively charged residues on proteins are fundamental to their association. acs.orgrsc.orgthermofisher.com The triphosphate(1-) ion, by binding to proteins, can induce conformational changes that modulate these interactions, thereby controlling complex biological processes.
Regulation of DNA Condensation and Organization by Triphosphate-Binding Proteins (e.g., ParB-DNA)
The faithful segregation of bacterial chromosomes and plasmids is a fundamental process that relies on the precise organization and condensation of DNA. A key player in this process is the ParABS partitioning system, where the protein ParB, in conjunction with CTP, orchestrates the condensation of DNA around specific centromere-like sequences called parS. researchgate.netresearchgate.net
Initially, it was unclear how ParB could form extensive networks specifically at parS loci. biorxiv.org Recent single-molecule studies have revealed the critical role of CTP in this process. researchgate.netresearchgate.netelifesciences.org ParB dimers can bind to the parS site on DNA without CTP, but this binding alone does not lead to spreading or condensation. biorxiv.org The binding of CTP to ParB induces a significant conformational change, converting the protein into a "sliding clamp". researchgate.netbiorxiv.org This CTP-bound ParB clamp can then escape the parS loading site and diffuse one-dimensionally along the non-specific DNA flanking the site. researchgate.netbiorxiv.orgelifesciences.org
This CTP-facilitated spreading is essential for the condensation function of ParB. researchgate.netbiorxiv.org As multiple CTP-bound ParB proteins slide along the DNA, they interact with each other, leading to the formation of extensive protein networks. researchgate.netbiorxiv.org These networks effectively bridge distal DNA segments, resulting in the formation of large DNA loops and the localized condensation of the chromosome in the vicinity of the parS site. biorxiv.org
Research has shown that this CTP-dependent condensation occurs efficiently at low, nanomolar concentrations of ParB. biorxiv.orgelifesciences.org The process is strictly dependent on CTP binding, but not necessarily its hydrolysis, as non-hydrolyzable CTP analogues can also promote condensation. researchgate.netresearchgate.netbiorxiv.org This mechanism ensures that the condensation is specifically targeted to the centromeric regions, a crucial step for the proper segregation of genetic material. biorxiv.orgelifesciences.org The central DNA binding domain of ParB is essential for anchoring at parS, but the C-terminal domain, which has a lysine-rich surface, is responsible for non-specific DNA binding and is essential for the condensation process in vitro. researchgate.net
| Component | Role in DNA Condensation |
| ParB Protein | A CTPase that binds to parS sites and, upon binding CTP, spreads along DNA to condense it. researchgate.netresearchgate.net |
| parS Site | A specific centromere-like DNA sequence that acts as the loading site for ParB. researchgate.netbiorxiv.org |
| Triphosphate (CTP) | Binds to ParB, inducing a conformational change that allows it to act as a sliding clamp and diffuse from parS. researchgate.netbiorxiv.org |
| ParA Protein | An ATPase that interacts with the ParB-DNA partition complex to drive chromosome segregation. researchgate.net |
Modulation of Protein-Nucleic Acid Binding and Gene Transcription
Triphosphate(1-), typically in the form of a nucleoside triphosphate, acts as a critical modulator of protein-nucleic acid binding, thereby influencing fundamental processes like gene transcription. acs.org This modulation can occur through several mechanisms, including inducing protein conformational changes, competing for binding sites, or acting as an essential cofactor for binding.
One direct example is the mos proto-oncogene protein, p40mos, which exhibits DNA-binding properties that are dependent on the presence of nucleoside triphosphates like ATP. pnas.org In the absence of ATP or in the presence of non-hydrolyzable ATP analogs, the binding of p40mos to DNA is not observed, indicating that the triphosphate moiety is crucial for the interaction. pnas.org This suggests that triphosphate binding mediates a conformational state of the protein that is competent for DNA association. pnas.org
In other instances, triphosphates modulate the activity of transcription factors indirectly. For example, the enzyme Inositol (B14025) Polyphosphate Multikinase (IPMK) has been shown to enhance the DNA-binding activity of the Serum Response Factor (SRF), a key transcription factor. oup.com IPMK, which can produce inositol triphosphates, acts as a transcriptional coactivator for SRF, and its presence increases the residence time of SRF on chromatin. oup.com Single-molecule studies revealed that IPMK directly interacts with SRF, inducing a structural change in the transcription factor that promotes its association with its target DNA sequences. oup.com
Furthermore, ATP itself can directly influence the binding of proteins to both DNA and RNA. It can interplay with nucleic acids to modulate the liquid-liquid phase separation of RNA-binding proteins such as FUS and TDP-43, which are crucial for transcription and RNA processing. nih.gov ATP can bind to the nucleic-acid-binding interfaces of these proteins, sometimes competitively with RNA or DNA. nih.gov For instance, ATP binds to pockets in the RNA recognition motifs (RRMs) of TDP-43. nih.gov This interaction can alter the protein's structure and its propensity to form larger assemblies, thereby modulating its function in gene regulation. nih.gov This represents a form of artificial biomimetic analogy to the epigenetic regulation of transcription, where non-natural modifications can switch protein-DNA interactions. acs.org
| Protein/System | Modulator | Effect on Nucleic Acid Binding |
| p40mos | ATP | Required for DNA binding activity. pnas.org |
| Serum Response Factor (SRF) | IPMK (produces inositol triphosphates) | Enhances DNA-binding activity and chromatin residence time. oup.com |
| TDP-43 | ATP | Binds to RNA-binding domains, potentially competing with nucleic acids and modulating protein assembly. nih.gov |
| FUS Protein | ATP | Competitively modulates liquid-liquid phase separation in the presence of nucleic acids. nih.gov |
Advanced Research Methodologies and Analytical Techniques for Triphosphate 1 Studies
High-Resolution Mass Spectrometry for Triphosphate Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of triphosphate-containing molecules due to its ability to determine the elemental and isotopic composition of a sample with high precision. measurlabs.combioanalysis-zone.com This level of accuracy allows for the confident identification of molecular structures, ranging from small organic molecules to large biological macromolecules. measurlabs.com
HRMS instruments can measure the mass-to-charge ratio (m/z) to several decimal places, providing "exact masses" rather than nominal masses. bioanalysis-zone.com This capability is crucial for distinguishing between molecules that have the same nominal mass but different elemental formulas. bioanalysis-zone.com For instance, while conventional mass spectrometry might not differentiate between two compounds with a nominal mass of 121, HRMS can resolve their distinct exact masses, enabling unambiguous identification. bioanalysis-zone.com
In the context of triphosphate analysis, HRMS is often coupled with liquid chromatography (LC) for the separation of complex mixtures prior to detection. acs.org This combination, known as LC-HRMS, is particularly powerful for analyzing water-soluble, semivolatile, or nonvolatile organic pollutants in various matrices. acs.org The process typically involves acquiring full scan MS data, which contains information on the molecular ions, along with MS/MS data that provides structural information through fragmentation. acs.org
Key Features of HRMS in Triphosphate Analysis:
| Feature | Description | Reference |
| High Mass Accuracy | Provides exact mass measurements, often within ±0.001 Da, allowing for the determination of elemental composition. | acs.org |
| High Mass Resolution | Enables the separation of ions with very small mass differences, crucial for complex sample analysis. | acs.org |
| Structural Elucidation | In conjunction with fragmentation techniques (MS/MS), it helps to identify the structure of unknown triphosphate derivatives. | acs.org |
| Retrospective Analysis | Full scan HRMS data can be archived and re-analyzed later as new research questions arise. | acs.org |
Advanced Chromatographic Techniques (e.g., HPLC-MS) for Isolation and Quantification
Advanced chromatographic techniques, particularly high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), are indispensable for the isolation and quantification of triphosphates from biological samples. nih.govresearchgate.net HPLC offers high sensitivity and accuracy for the analysis of various bioactive compounds. mdpi.com When combined with MS, it becomes a powerful tool for separating, identifying, and quantifying compounds in liquid samples. chemyx.com
The separation of highly polar, phosphorylated compounds like triphosphates presents a challenge for traditional reversed-phase chromatography. To overcome this, methods often employ ion-pairing reagents to improve retention and separation on the analytical column. researchgate.net For instance, a method for analyzing fludarabine (B1672870) triphosphate utilized the volatile ion-pairing reagent dimethylhexylamine to achieve baseline separation from its monophosphate and diphosphate (B83284) forms. researchgate.net Another approach for quantifying intracellular deoxyribonucleoside triphosphates (dNTPs) used a porous graphitic carbon chromatography column, which allowed for a fast run time without the need for ion-pairing reagents. nih.gov
The coupling of HPLC to tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity, allowing for quantification down to the femtomole level. nih.gov This is particularly important when analyzing samples from tissues, where the concentration of analytes may be diluted by connective tissues. nih.gov
Comparison of HPLC-MS Methods for Triphosphate Quantification:
| Method | Key Features | Application | Reference |
| Ion-Pairing HPLC-MS | Uses volatile ion-pairing reagents to improve retention and separation of polar analytes. | Quantification of fludarabine triphosphate in leukemic cells. | researchgate.net |
| Porous Graphitic Carbon HPLC-MS/MS | Employs a specialized column for fast separation without ion-pairing reagents. | Quantification of intracellular dNTPs from tissue and cells. | nih.gov |
Advanced Spectroscopic Methods for Structural and Interaction Characterization
A variety of advanced spectroscopic techniques are utilized to probe the structure of triphosphate(1-) and its interactions with other molecules. routledge.com These methods provide insights into both the average and local structures of these important biomolecules. routledge.com
Infrared (IR) spectroscopy is a widely used technique for the qualitative characterization of molecules by observing their characteristic vibrational absorptions. nih.gov Gas-phase IR spectroscopic studies, combined with quantum-chemical computations, have been used to elucidate the intrinsic structural properties of nucleotide triphosphates (NTPs). rsc.org These studies have revealed that the site of deprotonation and the three-dimensional structure can vary depending on the specific nucleobase. For example, adenosine (B11128) 5'-triphosphate (ATP) and cytosine 5'-triphosphate (CTP) show no interaction between the nucleobase and the phosphate (B84403) tail, whereas in guanosine (B1672433) 5'-triphosphate (GTP), they are hydrogen-bonded. rsc.org
Near-edge X-ray absorption fine structure (NEXAFS) spectroscopy has also been employed to study the hydration and electronic structure of ATP in aqueous solutions. researchgate.net This technique is sensitive to changes in the electronic environment, such as those occurring upon protonation of the adenine (B156593) ring. researchgate.net
Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for structural analysis, capable of providing detailed information about the connectivity and spatial arrangement of atoms within a molecule. wikipedia.org
Overview of Spectroscopic Techniques for Triphosphate Characterization:
| Technique | Information Provided | Key Findings for Triphosphates | Reference |
| Infrared (IR) Spectroscopy | Vibrational modes, functional groups, and intramolecular interactions. | Singly charged NTPs are preferentially deprotonated at the β-phosphate; 3D structure varies with the nucleobase. | rsc.org |
| Near-Edge X-ray Absorption Fine Structure (NEXAFS) | Electronic structure and hydration. | Sensitive to protonation of the adenine ring in ATP. | researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Atomic connectivity and 3D structure in solution. | Detects atoms with different gyromagnetic ratios, useful in isotopic labeling studies. | wikipedia.org |
Application of Isotopic Labeling and Tracer Methods in Triphosphate Research
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. wikipedia.org In triphosphate research, stable isotopes such as ¹³C, ²H (deuterium), and ¹⁵N are incorporated into precursor molecules. mdpi.com These labeled compounds are then introduced into cells or organisms, and their transformation into various metabolites, including triphosphates, is monitored using analytical techniques like mass spectrometry and NMR spectroscopy. researchgate.net
This approach is essential for several areas of research:
Metabolic Flux Analysis : By tracking the distribution of isotopes through metabolic pathways, researchers can quantify the rates of reactions (fluxes). researchgate.net For example, ¹³C-labeled glucose has been used to study the pentose (B10789219) phosphate pathway and central metabolic pathways. mdpi.com
Pathway Elucidation : Isotopic tracers help to uncover and confirm metabolic pathways by following the conversion of a labeled precursor to its downstream products. researchgate.net
Quantitative Metabolomics : The use of isotope-labeled internal standards improves the accuracy of metabolite quantification by correcting for variations in sample preparation and instrument response. mdpi.com
The choice of tracer depends on the specific metabolic pathway being investigated. For instance, in studies of nitrogen and amino acid metabolism, labeled nitrogen provides more specific information than labeled carbon. researchgate.net
Development and Application of In Vitro Experimental Systems for Studying Triphosphate-Dependent Processes
In vitro experimental systems, or cell-free systems, provide a controlled environment to study the biochemical processes that depend on triphosphates like ATP and GTP. nih.gov These systems allow researchers to directly manipulate the concentrations of specific components, such as nucleoside triphosphates, and observe the effects on complex processes like protein synthesis or chromatin remodeling. nih.govnih.gov
One significant application is the study of ATP-dependent chromatin remodeling. Researchers have developed defined in vitro systems using reconstituted nucleosomal arrays to monitor how remodeling factors use the energy from ATP hydrolysis to alter chromatin structure. nih.gov These systems allow for the detailed investigation of enzymatic properties that would be difficult to study in a complex cellular environment. nih.gov
Advantages of In Vitro Systems for Triphosphate Research:
Precise Control: Allows for the direct manipulation of substrate and cofactor concentrations.
Reduced Complexity: Eliminates confounding variables present in whole-cell systems.
Mechanistic Insights: Facilitates the detailed study of enzyme kinetics and reaction mechanisms.
Detection and Quantification of Triphosphate in Biological Samples (e.g., Bioluminescence Assays)
A widely used method for the sensitive detection and quantification of ATP in biological samples is the bioluminescence assay. sigmaaldrich.comsigmaaldrich.com This assay is based on the light-producing reaction catalyzed by the firefly luciferase enzyme. bmglabtech.com
The principle of the assay is that in the presence of magnesium ions, luciferase utilizes ATP to oxidize D-luciferin, resulting in the emission of light. sigmaaldrich.combmglabtech.com When ATP is the limiting reactant, the amount of light produced is directly proportional to the concentration of ATP in the sample. sigmaaldrich.com The emitted light can be quantified using a luminometer. plos.org
This method is highly sensitive and has a wide dynamic range, making it suitable for measuring ATP levels in various cell types and for assessing cell viability and cytotoxicity. bmglabtech.com A rapid decrease in cytoplasmic ATP is an early indicator of cell injury. bmglabtech.com
Bioluminescence assays have been adapted for various applications, including:
Antimicrobial Susceptibility Testing : To rapidly determine the effectiveness of antibiotics by measuring changes in bacterial ATP levels. plos.org
Nucleic Acid Quantification : A system called the Bioluminescence Regenerative Cycle (BRC) uses the pyrophosphate (PPi) released during DNA polymerization to generate ATP, which is then detected by the luciferase reaction. This method can detect as little as 1 attomole of DNA. nih.gov
Key Components of the ATP Bioluminescence Assay:
| Component | Role in the Assay | Reference |
| Luciferase | Enzyme that catalyzes the light-producing reaction. | bmglabtech.com |
| D-Luciferin | Substrate that is oxidized to produce light. | sigmaaldrich.com |
| ATP | The limiting substrate that provides the energy for the reaction; its concentration is measured. | sigmaaldrich.com |
| Magnesium Ions | Required cofactor for the luciferase enzyme. | bmglabtech.com |
Emerging Research Directions in Triphosphate 1 Studies
Development and Exploration of Novel Triphosphate Analogs for Biochemical and Therapeutic Insights
The synthesis and study of novel triphosphate analogs remain a cornerstone of biochemical and therapeutic research. mdpi.com These synthetic molecules are invaluable tools for probing complex biological systems and possess significant therapeutic and diagnostic potential. mdpi.comnih.gov Researchers are actively exploring modifications to the three main components of the nucleoside triphosphate (NTP) structure: the nucleobase, the sugar, and the triphosphate chain, to develop new functionalities. nih.gov
A significant area of development is in creating cap analogs for messenger RNA (mRNA). researchgate.netnih.gov Synthetic analogs of the N7-methylated guanosine (B1672433) triphosphate cap are crucial for understanding mRNA splicing, transport, translation, and turnover. researchgate.net For instance, a series of N7-benzylated dinucleoside tetraphosphate (B8577671) analogs, including b7Gp4G and b7m2Gp4G, have been developed to study their role in translation. researchgate.net Studies comparing various cap analogs have shown significant differences in their binding affinity to the eukaryotic initiation factor 4E (eIF4E), their ability to be incorporated into RNA during transcription, and the subsequent translational efficiency of the capped mRNA. researchgate.net mRNAs capped with analogs like m7Gp4m7G have demonstrated over three times the translational efficiency compared to those with the standard m7Gp3G cap. researchgate.net Combining trinucleotide technology with modifications to the 5',5'-triphosphate chain is another approach to produce highly efficient capping reagents for therapeutic mRNAs. nih.gov
Another major focus is the development of analogs targeting specific cellular receptors and enzymes for therapeutic purposes. nih.govacs.org For example, adenine (B156593) nucleotide analogs with modifications on the purine (B94841) ring have been synthesized to act as inhibitors of nucleoside triphosphate diphosphohydrolases (NTPDases), enzymes that play a role in physiological processes. acs.org Similarly, modified adenosine (B11128) 5'-triphosphate analogs have been characterized for their activity at P2Y receptors, which are involved in numerous physiological functions. nih.gov Analogs such as 2-butylthio-ATP have shown significantly higher potency than native ATP at the P2Y(1) receptor. nih.gov The development of these potent and specific analogs provides powerful tools for receptor characterization and potential therapeutic intervention. nih.gov The Weissman lab, known for its foundational work on nucleoside-modified mRNA for vaccines, continues to develop new platforms for vaccines, protein therapeutics, and gene therapy, underscoring the therapeutic importance of this research area. upenn.edu
Table 1: Pharmacological and Biochemical Properties of Novel Triphosphate Analogs
| Analog | Target/Application | Key Finding/Property | EC₅₀ Value | Relative Translational Efficiency |
|---|---|---|---|---|
| m7Gp4m7G | mRNA Translation | More efficient than standard m7Gp3G cap. | N/A | 3.1-fold |
| b7m2Gp4G | mRNA Translation | More efficient than standard m7Gp3G cap. | N/A | 2.5-fold |
| 2-butylthio-ATP | P2Y(1) Receptor Agonist | Markedly more potent than ATP. | 1.3 nM | N/A |
| 2-butylamino-ATP | P2Y(1) Receptor Agonist | More potent than ATP. | 5 nM | N/A |
| 2-butyloxy-ATP | P2Y(1) Receptor Agonist | More potent than ATP. | 60 nM | N/A |
| 8-thiobutyladenosine 5'-triphosphate (8-BuS-ATP) | NTPDase Inhibitor | Effective nonhydrolyzable competitive inhibitor. | Ki = 10 μM | N/A |
Data sourced from multiple studies. researchgate.netnih.govacs.org EC₅₀ represents the concentration of a drug that gives a half-maximal response. Ki represents the inhibition constant.
Understanding Mechanisms of Resistance in Triphosphate Metabolism and Analogue Action (e.g., Viral Reverse Transcriptase)
A critical challenge in the therapeutic use of triphosphate analogs, particularly in antiviral therapy, is the emergence of drug resistance. nih.goveurekaselect.com A primary example is the resistance developed by the human immunodeficiency virus (HIV) to nucleoside reverse transcriptase inhibitors (NRTIs). nih.gov These drugs, in their active triphosphate form, act as chain terminators during viral DNA synthesis because they lack the 3'-OH group needed for phosphodiester bond formation. nih.goveurekaselect.com However, the high mutation rate of HIV facilitates the selection of resistant variants. nih.gov
Research has identified two principal mechanisms by which HIV reverse transcriptase (RT) develops resistance to these analogs:
Altered Substrate Discrimination : Mutations in the reverse transcriptase enzyme can enhance its ability to distinguish between the natural deoxyribonucleoside triphosphates (dNTPs) and the therapeutic nucleoside triphosphate analogs. nih.goveurekaselect.com This allows the enzyme to preferentially incorporate the natural substrates, thereby avoiding chain termination. The Q151M mutation is a well-documented example of this mechanism. nih.govnih.gov
Increased Phosphorolytic Activity (Excision) : This mechanism involves the removal of the incorporated chain-terminating analog from the end of the viral DNA strand. nih.goveurekaselect.com Certain mutations, known as thymidine (B127349) analog-associated mutations (TAMs) like M41L and T215Y, increase the enzyme's phosphorolytic capability. nih.gov In the presence of a pyrophosphate donor, which is typically cellular ATP, the enzyme can excise the drug molecule, allowing DNA synthesis to resume. nih.govnih.gov
Studies on specific analogs like 1-(β-d-dioxolane)thymine triphosphate (DOT-TP) have shown that it is more resilient to common resistance mutations such as TAMs, M184V, and K65R compared to other approved nucleoside analogs. asm.orgdiva-portal.org For instance, RT containing TAMs can efficiently remove zidovudine (B1683550) (AZT) or tenofovir (B777) from terminated DNA, but it is less efficient at removing DOT-monophosphate. asm.orgdiva-portal.org Understanding these detailed molecular mechanisms is crucial for designing new generations of antiviral drugs that can overcome or evade these resistance pathways. nih.gov
Table 2: Mechanisms of HIV Reverse Transcriptase Resistance to Triphosphate Analogs
| Mutation(s) | Analog(s) Affected | Mechanism of Resistance |
|---|---|---|
| Q151M | Stavudine (d4T), Zidovudine (AZT) | Discrimination: Reduces binding and incorporation of the analog triphosphate. nih.govnih.gov |
| M184V | Lamivudine (3TC) | Discrimination: Steric clash prevents efficient incorporation of the analog. nih.gov |
| K65R | Tenofovir, Abacavir, Lamivudine | Discrimination: Enhances the enzyme's ability to reject the analog before incorporation. asm.org |
| Thymidine Analog Mutations (TAMs) (e.g., M41L, T215Y) | Zidovudine (AZT), Stavudine (d4T) | Excision (ATP-dependent): Increases the rate of phosphorolytic removal of the incorporated analog. nih.govasm.org |
| T69S-SG Insertion with TAMs | Multiple NRTIs | Excision (ATP-dependent): Enhances the removal of the incorporated chain-terminating analog. nih.govasm.org |
Data compiled from studies on HIV-1 reverse transcriptase resistance. nih.govnih.govasm.org
Interdisciplinary Approaches in Triphosphate Research, Bridging Chemical Biology and Computational Sciences
The complexity of triphosphate biochemistry necessitates interdisciplinary approaches that merge the empirical methods of chemical biology with the predictive power of computational sciences. neuroquantology.comresearchgate.netuniversiteitleiden.nl This synergy is accelerating discoveries in fundamental biological processes and the development of novel therapeutics. neuroquantology.com
Chemical biology provides the tools to synthesize novel molecular probes, such as modified triphosphate analogs, to investigate and manipulate biological systems. neuroquantology.com These tools allow researchers to study intricate processes like enzyme mechanisms, protein-protein interactions, and cellular signaling pathways at a molecular level. nih.govneuroquantology.com
Computational sciences, including chemoinformatics and computational chemistry, offer powerful methods to complement these experimental studies. universiteitleiden.nlresearchgate.net Key computational approaches include:
Cheminformatics : This involves the analysis of large datasets of chemical compounds to identify structure-activity relationships (QSAR) and design target-focused compound libraries. researchgate.net
Molecular Dynamics (MD) Simulations : MD simulations allow researchers to model the behavior of proteins and their interactions with ligands, such as triphosphate analogs, over time. This can reveal insights into binding mechanisms and the conformational changes that underpin biological function. universiteitleiden.nl
Quantum Mechanics (QM) : QM approaches are used for detailed analysis of molecular conformations and reaction mechanisms, providing a deeper understanding of the electronic properties of molecules. universiteitleiden.nl
Machine Learning : Increasingly, machine learning algorithms are being used to predict molecular interactions, design new chemical entities, and analyze complex biological data, significantly speeding up the drug discovery process. universiteitleiden.nlresearchgate.net
The integration of these fields allows for a cycle of discovery where computational models predict the properties of new triphosphate analogs, which are then synthesized and tested experimentally. The experimental results, in turn, are used to refine the computational models. This interdisciplinary approach is essential for tackling complex problems, such as understanding the role of phosphorus compounds in chemical evolution or designing novel inhibitors for specific enzymes. researchgate.netresearchgate.net
Triphosphate Dynamics in Cellular Homeostasis and Stress Responses
Triphosphates, particularly adenosine triphosphate (ATP), are central to maintaining cellular homeostasis not only as the primary energy currency but also as a critical signaling molecule. mdpi.comnih.gov The cell's ability to sense and respond to changes in ATP levels is fundamental for survival and adaptation. nih.govnih.gov Mitochondria are at the heart of this process, responsible for the bulk of ATP synthesis through oxidative phosphorylation. mdpi.commdpi.com
The maintenance of cellular and mitochondrial balance, or homeostasis, is regulated by processes collectively known as mitochondrial dynamics. mdpi.com This includes the continuous fusion (merging) and fission (division) of mitochondria, which helps maintain a healthy mitochondrial population by segregating and removing damaged components via mitophagy (a selective form of autophagy). mdpi.commdpi.com
Under conditions of cellular stress, such as nutrient deprivation or damage from UV radiation, mitochondrial dynamics are actively modulated to restore homeostasis. mdpi.comresearchgate.net A key adaptive mechanism is the "Stress-Induced Mitochondrial Hyperfusion (SIMH)" response. mdpi.comresearchgate.net During SIMH, mitochondria fuse to form extensive, interconnected networks. This hyperfusion is a protective mechanism that enhances the efficiency of ATP production and protects the most competent mitochondria from degradation, ensuring the cell can meet the high energy demands of the stress response. mdpi.comnih.gov
ATP itself acts as a signaling molecule in stress response pathways. researchgate.net For example, in the yeast retrograde response pathway, which signals mitochondrial dysfunction to the nucleus, ATP levels directly regulate the interaction of key signaling proteins. researchgate.net High ATP concentrations can dissociate the Mks1 protein from Rtg2, a crucial step in this signaling cascade, suggesting a feedback loop where ATP levels help control the expression of genes involved in its own production. researchgate.net Similarly, the unfolded protein response (UPR), which deals with stress in the endoplasmic reticulum, is tightly linked to cellular energy status and can be modulated by post-translational modifications like AMPylation, directly involving ATP's precursor. sdbonline.org This intricate regulation of triphosphate dynamics is essential for a cell's ability to survive various stressors and maintain functional integrity. nih.govmdpi.com
Q & A
Q. How can researchers assess the purity of triphosphate(1-) in experimental settings?
To evaluate purity, use analytical methods such as:
- Titration : Quantify ionizable groups via acid-base or redox titration (e.g., using standardized NaOH or iodometric methods) .
- UV-Vis Spectroscopy : Measure absorbance at specific wavelengths (e.g., 260 nm for phosphate-containing compounds) to detect contaminants .
- Colorimetric Assays : Employ molybdate-based reagents to detect phosphate impurities through spectrophotometric quantification .
- Chromatography : Use ion-exchange or HPLC to separate triphosphate(1-) from degradation products (e.g., orthophosphates or pyrophosphates) .
Table 1: Comparison of Purity Assessment Methods
| Method | Sensitivity | Time Required | Key Limitations |
|---|---|---|---|
| Titration | Moderate | 30–60 min | Limited to ionizable groups |
| UV-Vis | High | 10–20 min | Interference from aromatic compounds |
| Colorimetric | High | 20–40 min | Requires calibration curve |
| HPLC | Very High | 60+ min | Expensive equipment |
Q. What are the best practices for ensuring reproducibility in triphosphate(1-) synthesis?
- Detailed Protocols : Document reaction conditions (pH, temperature, stoichiometry) and purification steps (e.g., recrystallization solvents) .
- Reagent Specifications : Use high-purity reagents (e.g., ≥99% ATP disodium salt) and specify manufacturers (e.g., Sigma-Aldrich) to minimize batch variability .
- Validation : Cross-validate yields using independent methods (e.g., NMR for structural confirmation alongside mass spectrometry) .
Q. How should researchers design experiments to study triphosphate(1-)’s role in enzymatic reactions?
- Control Groups : Include negative controls (e.g., enzyme-free reactions) and positive controls (e.g., reactions with ATP) .
- Kinetic Assays : Measure initial reaction rates under varying triphosphate(1-) concentrations using stopped-flow spectrophotometry .
- Inhibition Studies : Use competitive inhibitors (e.g., adenosine diphosphate) to elucidate binding mechanisms .
Advanced Research Questions
Q. How can contradictory data on triphosphate(1-)’s kinetic parameters be resolved?
- Statistical Analysis : Apply ANOVA or t-tests to compare datasets, ensuring adequate sample size (n ≥ 5 biological replicates) .
- Variable Control : Standardize buffer composition (e.g., Mg²⁺ concentration) and temperature, which influence enzyme-triphosphate interactions .
- Meta-Analysis : Aggregate published kinetic data (e.g., kcat, Km) to identify outliers and consensus values .
Q. What methodologies are appropriate for extrapolating toxicological data from organophosphates to triphosphate(1-)?
- Class-Based Analysis : Review toxicity mechanisms of structurally similar compounds (e.g., oxidative stress induction in hepatocytes) .
- In Silico Modeling : Use QSAR (Quantitative Structure-Activity Relationship) to predict triphosphate(1-)’s LD50 based on organophosphate datasets .
- In Vitro Validation : Perform comparative cytotoxicity assays (e.g., MTT tests on human cell lines) to confirm predictions .
Q. How can researchers quantify ATP production linked to triphosphate(1-) using respirometry?
- Mitochondrial Respiration Assays : Measure oxygen consumption rates (OCR) in isolated mitochondria exposed to triphosphate(1-) using Seahorse XF analyzers .
- ATP-Linked Respiration : Inhibit ATP synthase (e.g., oligomycin) to isolate proton leak and non-mitochondrial respiration contributions .
- Data Normalization : Express OCR relative to protein content or cell count to account for sample variability .
Table 2: Key Parameters in Respirometry Studies
| Parameter | Measurement Technique | Relevance to Triphosphate(1-) |
|---|---|---|
| Basal Respiration | Pre-inhibition OCR | Baseline metabolic activity |
| ATP-Linked Respiration | Post-oligomycin OCR | Energy production efficiency |
| Maximal Respiration | Post-FCCP (uncoupler) OCR | Mitochondrial capacity |
Methodological Considerations
- Literature Review : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure research questions (e.g., "Does triphosphate(1-) enhance ATP synthesis in X model compared to Y?"). Ensure alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
- Data Presentation : Follow journal guidelines (e.g., SI units, figure legends with error bars, and statistical annotations) to enhance clarity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
